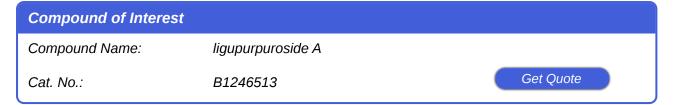


Ligupurpuroside A CAS number and molecular formula.

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In-Depth Technical Guide to Ligupurpuroside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligupurpuroside A, a phenylpropanoid glycoside isolated from Ligustrum purpurascens, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of **Ligupurpuroside A**, including its chemical identity, and delves into its biological activities, focusing on its antioxidant and hypolipidemic properties. Detailed experimental protocols for assessing these activities are provided, alongside a summary of key quantitative data. Furthermore, this guide elucidates the molecular mechanism underlying its hypolipidemic effects, specifically its modulation of the AMPK/SREBP-1c signaling pathway.

Chemical Identity



Property	Value	Reference
CAS Number	147396-01-8	[1][2][3][4]
Molecular Formula	C35H46O19	[1][2][3][4]
Molecular Weight	770.73 g/mol	[1][3]
Class	Phenylpropanoids	[1][3]
Source	Herbs of Ligustrum purpurascens	[1][3]
Appearance	Powder	[1][3]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[1][3]

Biological Activities

Ligupurpuroside A exhibits a range of biological activities, with its antioxidant and hypolipidemic effects being of particular note for drug development.

Antioxidant Activity

Ligupurpuroside A has demonstrated potent antioxidant properties. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Hypolipidemic Activity

Studies have shown that **Ligupurpuroside A** can significantly inhibit lipid accumulation in hepatocytes.[1] This effect is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD). The primary mechanism for this activity is through the modulation of the AMPK-SREBP-1c signaling pathway.

Experimental Protocols DPPH Radical Scavenging Assay



This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample Preparation: Dissolve **Ligupurpuroside A** in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
- Reaction Mixture: In a 96-well plate, add 100 μ L of the DPPH solution to 100 μ L of the sample solutions at various concentrations. A control well should contain 100 μ L of DPPH solution and 100 μ L of the solvent.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation.

Methodology:

- Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
- Working Solution: Dilute the ABTS++ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Reaction Mixture: Add 10 μ L of the **Ligupurpuroside A** sample solution to 190 μ L of the ABTS•+ working solution in a 96-well plate.



- Incubation: Incubate the plate at room temperature for 6 minutes.
- Measurement: Read the absorbance at 734 nm.
- Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Oleic Acid-Induced Lipid Accumulation in HepG2 Cells

This in vitro model mimics the conditions of hepatic steatosis.

Methodology:

- Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Induction of Steatosis: Seed the HepG2 cells in 6-well plates. Once they reach 70-80% confluency, treat them with oleic acid (conjugated to BSA) at a final concentration of 0.5-1 mM for 24 hours to induce lipid accumulation.
- Treatment: Treat the oleic acid-induced cells with various concentrations of Ligupurpuroside A (e.g., 50 μM) for an additional 24 hours.
- Oil Red O Staining:
 - Wash the cells with phosphate-buffered saline (PBS).
 - Fix the cells with 4% paraformaldehyde for 30 minutes.
 - Wash with PBS and then with 60% isopropanol.
 - Stain the cells with a freshly prepared Oil Red O solution for 20 minutes.
 - Wash with 60% isopropanol and then with PBS.
- Quantification: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm to quantify the intracellular lipid content.



Signaling Pathway Analysis

The hypolipidemic effect of **Ligupurpuroside A** is primarily mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c).

AMPK-SREBP-1c Signaling Pathway

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Ligupurpuroside A signaling pathway in hepatocytes.

Pathway Description:

- AMPK Activation: Ligupurpuroside A activates AMPK, a key energy sensor in the cell.
- SREBP-1c Inhibition: Activated AMPK (p-AMPK) phosphorylates the precursor form of SREBP-1c. This phosphorylation prevents its proteolytic cleavage and translocation to the nucleus.



- Downregulation of Lipogenic Genes: The reduction in mature, nuclear SREBP-1c leads to decreased transcription of its target genes, which include key enzymes in lipid synthesis such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).
- Reduced Lipogenesis: The downregulation of these lipogenic enzymes results in a decrease in the de novo synthesis of fatty acids and triglycerides.
- Inhibition of Lipid Accumulation: The overall effect is a reduction in intracellular lipid accumulation within the hepatocytes.

Experimental Workflow for Pathway Analysis

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Quantitative Data Summary

The following table summarizes the expected outcomes from the described experiments. Actual values should be determined empirically.



Experiment	Parameter	Expected Result with Ligupurpuroside A
DPPH Assay	% Radical Scavenging	Dose-dependent increase
ABTS Assay	% Radical Scavenging	Dose-dependent increase
HepG2 Lipid Accumulation	Intracellular Lipid Content	Significant decrease at 50 μM[1]
Western Blot Analysis	p-AMPK/AMPK Ratio	Increase
Nuclear SREBP-1c	Decrease	
FAS Expression	Decrease	_
ACC Expression	Decrease	_

Conclusion

Ligupurpuroside A is a promising natural compound with significant antioxidant and hypolipidemic properties. Its ability to modulate the AMPK-SREBP-1c signaling pathway highlights its potential as a therapeutic agent for metabolic disorders such as NAFLD. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of **Ligupurpuroside A**.

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